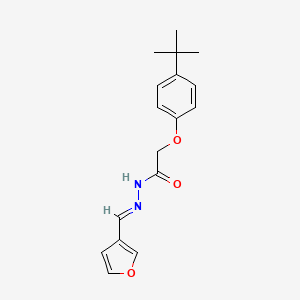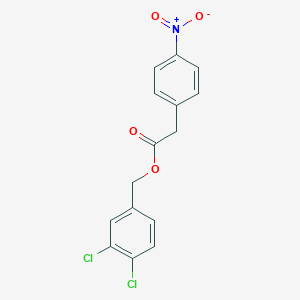
2-(4-tert-butylphenoxy)-N'-(3-furylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenoxy)-N'-(3-furylmethylene)acetohydrazide, commonly known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFA is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of TFA is not fully understood, but it is believed to act through multiple pathways. TFA has been shown to induce apoptosis by activating the caspase pathway and increasing the expression of pro-apoptotic proteins. It can also inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. TFA has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects:
TFA has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. TFA can also suppress inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, TFA has been shown to reduce the viral load of the hepatitis C virus, making it a potential antiviral agent.
Advantages and Limitations for Lab Experiments
TFA has several advantages for lab experiments, including its high purity and stability. It can be synthesized in large quantities, making it readily available for scientific research. However, TFA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, TFA can be toxic at high concentrations, making it important to use appropriate safety precautions when handling it.
Future Directions
For research include the development of TFA as a potential anticancer and antiviral agent and further studies to understand its mechanism of action and identify other potential therapeutic applications.
Synthesis Methods
TFA can be synthesized using various methods, including the reaction of 2-(4-tert-butylphenoxy)acetic acid with furfural and hydrazine hydrate. Another method involves the reaction of 4-tert-butylphenol with furfural, followed by the reaction of the resulting product with acetic anhydride and hydrazine hydrate. The synthesis of TFA has been optimized to increase yield and purity, making it a viable option for scientific research.
Scientific Research Applications
TFA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. TFA has also been studied for its anti-inflammatory properties, as it can suppress the production of pro-inflammatory cytokines. Additionally, TFA has been shown to have antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(E)-furan-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)14-4-6-15(7-5-14)22-12-16(20)19-18-10-13-8-9-21-11-13/h4-11H,12H2,1-3H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFOUISKLDZYLA-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one](/img/structure/B5789011.png)

![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)
![N-[2-(4-morpholinyl)ethyl]cyclooctanamine](/img/structure/B5789039.png)
![2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)
![3-bromo-N'-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5789052.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)
![1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)
![N-cyclopentyl-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5789080.png)
![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5789081.png)
